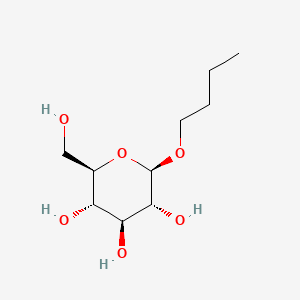

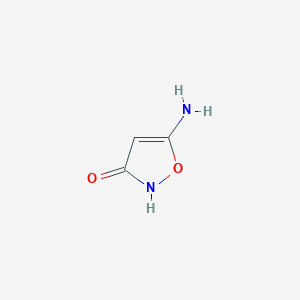

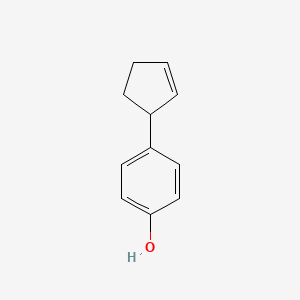

1-(2-Hydroxyethyl)-1,2-dihydropyridin-2-one

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1,2-dihydropyridine derivatives, including compounds similar to "1-(2-Hydroxyethyl)-1,2-dihydropyridin-2-one," involves various strategies that allow for structural diversity. For instance, Cho et al. (1989) demonstrated the synthesis of novel 2-chloro-1,4-dihydropyridine derivatives through the chlorination of 2-hydroxy-1,4-dihydropyridines with phosphorus oxychloride, highlighting the versatility in modifying the dihydropyridine core (Cho et al., 1989). Additionally, Tejedor et al. (2014) described a general and practical metal-free protocol for synthesizing 1,2-dihydropyridines with wide structural and functional diversity, showcasing the adaptability of synthetic approaches to generate various dihydropyridine derivatives (Tejedor et al., 2014).

Molecular Structure Analysis

Dihydropyridines exhibit diverse molecular conformations, significantly influenced by their substituents. For example, the study by Rajesh et al. (2010) on a related dihydropyridine compound revealed a flattened-boat conformation for the dihydropyridine ring, with significant interactions between the hydroxy group and the rest of the molecule, demonstrating the impact of molecular structure on the compound's physical and chemical properties (Rajesh et al., 2010).

Chemical Reactions and Properties

Dihydropyridines engage in a variety of chemical reactions, influenced by their functional groups. The reactivity can lead to the formation of novel compounds with potential biological activities. For instance, Babashkina et al. (2022) explored the potential of a dihydropyridine derivative as an inhibitor of SARS-CoV-2 proteins, indicating the significance of chemical properties in medicinal chemistry applications (Babashkina et al., 2022).

Physical Properties Analysis

The physical properties of dihydropyridines, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are often determined by the compound's molecular structure and substituents. The work by Liu et al. (2011) on the enzymatic synthesis of dihydropyridin-2-ones highlights the importance of understanding these properties for the development of novel synthetic methodologies (Liu et al., 2011).

Chemical Properties Analysis

The chemical properties of "1-(2-Hydroxyethyl)-1,2-dihydropyridin-2-one" and related compounds, such as reactivity towards different reagents, stability under various conditions, and potential for chemical modifications, are foundational for their utility in synthetic chemistry and drug design. Silva et al. (2013) provided a comprehensive review of the synthesis of 1,2-dihydropyridines, emphasizing the chemical properties that make these compounds valuable in organic synthesis and pharmaceutical applications (Silva et al., 2013).

Wissenschaftliche Forschungsanwendungen

Application 1: Multicomponent Synthesis of 3,3′-Disubstituted Oxindoles

- Summary of Application: This compound is used as a catalyst in the multicomponent reaction of isatin, malononitrile, and indole to produce 3,3′-disubstituted oxindoles .

- Methods of Application: The reaction is carried out at 80°C in a mixed solvent system of water and ethanol (80:20%). The catalyst, 1-(ethylaceto acetate)-1-(2-hydroxyethyl) piperidinium tetrachloroaluminate, is used to facilitate the reaction .

- Results: The reaction results in the formation of 3,3′-disubstituted oxindoles via a tandem Knoevenagel/Michael addition reaction. The yield of the reaction is excellent .

Application 2: Synthesis of Hydrogels

- Summary of Application: This compound is used in the synthesis of hydrogels, which are polymers that can absorb a large amount of water .

- Methods of Application: The synthesis of hydrogels involves physical, chemical, and hybrid bonding. The bonding is formed via different routes, such as solution casting, solution mixing, bulk polymerization, free radical mechanism, radiation method, and interpenetrating network formation .

- Results: The synthesized hydrogels have significant properties, such as mechanical strength, biocompatibility, biodegradability, swellability, and stimuli sensitivity. These properties are substantial for electrochemical and biomedical applications .

Application 3: Biomedical Applications

- Summary of Application: Poly (2-hydroxyethyl methacrylate) (pHEMA) is a biomaterial with excellent biocompatibility and cytocompatibility, making it desirable for different biomedical applications . It elicits a minimal immunological response from host tissue .

- Methods of Application: This polymer has been widely applied in ophthalmic applications, a specific consideration has been devoted to this field . Antimicrobial strategies such as the use of silver nanoparticles, antibiotics, and antimicrobial agents can be utilized to protect against infections .

- Results: With continuous research and advancement in science and technology, the outlook of pHEMA is promising as it will most certainly be utilized in more biomedical applications in the near future .

Application 4: Synthesis of Intraocular Lens (IOL) Materials

- Summary of Application: Poly (hydroxyethyl methacrylate) (PHEMA) hydrogel for intraocular lens (IOL) materials was synthesized by solution polymerization .

- Methods of Application: The synthesis uses 2-hydroxyethyl methacrylate as raw material, ammonium persulfate and sodium pyrosulfite (APS/SMBS) as catalyst, and triethyleneglycol dimethacrylate (TEGDMA) as cross-linking additive .

- Results: The synthesized PHEMA hydrogel is used for intraocular lens (IOL) materials .

Application 5: Bone Tissue Regeneration

- Summary of Application: Poly (2-hydroxyethyl methacrylate) (pHEMA) is used in bone tissue regeneration .

- Methods of Application: This polymer has been widely applied in biomedical applications, including bone tissue regeneration .

- Results: The use of pHEMA in bone tissue regeneration has shown promising results .

Application 6: Wound Healing

Safety And Hazards

The safety data sheet for 1-(2-Hydroxyethyl)-2-pyrrolidone indicates that it may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of inhalation, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .

Eigenschaften

IUPAC Name |

1-(2-hydroxyethyl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c9-6-5-8-4-2-1-3-7(8)10/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSAKOAYGMSTAKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20982874 | |

| Record name | 1-(2-Hydroxyethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20982874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Hydroxyethyl)-1,2-dihydropyridin-2-one | |

CAS RN |

64330-83-2 | |

| Record name | NSC75654 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75654 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Hydroxyethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20982874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.